molecular formula C10H10O4 B1362528 4,6-Dimethylisophthalic acid CAS No. 2790-09-2

4,6-Dimethylisophthalic acid

Cat. No. B1362528
CAS RN: 2790-09-2
M. Wt: 194.18 g/mol
InChI Key: HAYIPGIFANTODX-UHFFFAOYSA-N
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Description

4,6-Dimethylisophthalic acid is a chemical compound with the molecular formula C10H10O4 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4,6-Dimethylisophthalic acid is 1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) . Its molecular weight is 194.18 g/mol . The compound has a topological polar surface area of 74.6 Ų .


Physical And Chemical Properties Analysis

4,6-Dimethylisophthalic acid is a solid at 20 degrees Celsius . It has a molecular weight of 194.19 . The compound is slightly soluble in methanol .

Scientific Research Applications

1. Development of Unnatural Amino Acids for Protein-Protein Interaction Studies

4,6-Dimethylisophthalic acid analogues have been used to develop new unnatural amino acids. These compounds, such as the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), are applied in the study of protein-protein interactions due to their unique fluorescence properties. These fluorophores demonstrate sensitivity to changes in the local solvent environment and have significant advantages, including chemical stability, longer excitation wavelengths, and synthetic accessibility. Such developments have broadened the scope of studying dynamic protein interactions in biological research (Loving & Imperiali, 2008).

2. Complexing Glycosides in Neutral Water for Carbohydrate Binding

New classes of carbohydrate-binding boronic acids, which include derivatives of 4,6-dimethylisophthalic acid, have shown promising results in complexing glycosides under physiologically relevant conditions. This discovery is significant as many cell-surface glycoconjugates present free 4,6-diols. These boronic acids can be used in designing oligomeric receptors and sensors to exploit multivalency effects, potentially leading to selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Safety And Hazards

4,6-Dimethylisophthalic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or if eye irritation persists .

properties

IUPAC Name

4,6-dimethylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIPGIFANTODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310734
Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylisophthalic acid

CAS RN

2790-09-2
Record name 2790-09-2
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Record name 4,6-Dimethylbenzene-1,3-dicarboxylic acid
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Record name 4,6-Dimethylisophthalic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
NA Fedorova, DG Slaschinin, AB Lyubyashkin… - Russian Journal of …, 2013 - Springer
Completely substituted nitrosophenols containing methoxy-, ethoxy-, propoxy-, butoxycarbonyl substituents in the ortho-position with respect to the hydroxy group are obtained by the …
Number of citations: 2 link.springer.com
J Ito, T Shiomi, H Nishiyama - Advanced Synthesis & Catalysis, 2006 - Wiley Online Library
The bis(oxazolinyl)‐3,5‐dimethylphenylrhodium and ‐iridium complexes were synthesized in high yields by an efficient CH bond activation method with 4,6‐dimethyl‐1,3‐bis(…
Number of citations: 90 onlinelibrary.wiley.com
MS Newman, D Pawellek… - Journal of the American …, 1962 - ACS Publications
2, 4, 5-Trimethylphenol (I), aluminum chloride and carbon tetrachloride react togive 4-triehloromethyl-2, 4, 5-trimethyl-2, 5-cyciohexadienone (II) in 70% yield; II reacts with phosphorus …
Number of citations: 4 pubs.acs.org
RF Semeniuc - 62nd Annual Report on Research Under … - acswebcontent.acs.org
The goal of this project was to prepare a series of metal complexes (with a focus on the Fe (II) metallic center), then investigate their propensity activate molecular oxygen and, in the …
Number of citations: 0 acswebcontent.acs.org
JS Fitzgerald - Journal of Applied Chemistry, 1955 - Wiley Online Library
… Prelog's l5 condensation of acetonedicarboxylic ester with acetylacetone to give the diethyl ester of 2-hydroxy-4 : 6-dimethylisophthalic acid (XVII) has been repeated with 75% yields. …
Number of citations: 2 onlinelibrary.wiley.com
KG McFerrin, YP Pang - Communications Chemistry, 2021 - nature.com
Molecular dynamics simulations of hemicarcerands and related variants allow the study of constrictive binding and offer insight into the rules of molecular complexation, but are limited …
Number of citations: 3 www.nature.com
T Yano, T Kawasaki, T Yuhki, N Ishida… - Organic letters, 2018 - ACS Publications
Reported herein is a two-step procedure to synthesize benzocyclobutenones from (o-alkylbenzoyl)phosphonates. It consists of a visible-light-driven cyclization reaction forming …
Number of citations: 13 pubs.acs.org
JR Bethell, P Maitland - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
3752 Bethell and Maitland: Organic Reactions in and especially of Birch. 3 Collie's experimental work on the self-condensation of diacetylacetone involved intermolecular condensation …
Number of citations: 25 pubs.rsc.org
KG McFerrin, YP Pang - bioRxiv, 2020 - biorxiv.org
Hemicarcerands are host molecules created to study constrictive binding with guest molecules for insights into the rules of molecular complexation. However, the molecular dynamics …
Number of citations: 3 www.biorxiv.org
MF Ansell, BW Nash, DA Wilson - Journal of the Chemical Society …, 1963 - pubs.rsc.org
FOR our work on the Diels-Alder reaction we required a wide range of substitutedp-benzoquinones. The most usual precursor of a quinone is the corresponding quinol, $-aminophenol, …
Number of citations: 3 pubs.rsc.org

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